molecular formula C10H19O4S- B1263006 (3E)-dec-3-en-1-yl sulfate

(3E)-dec-3-en-1-yl sulfate

Katalognummer: B1263006
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: WSBCIWCIAPMFLY-BQYQJAHWSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3E)-Dec-3-en-1-yl sulfate is a sulfated alkene derivative characterized by a 10-carbon chain (decenyl) with a sulfate (-OSO₃⁻) group at the C-1 position and a trans (E)-configured double bond at the C-3 position. It was first isolated from the sea cucumber Apostichopus japonicus alongside structurally related sulfated alkanes and alkenes . The sulfate group enhances its water solubility, which may improve bioavailability compared to non-sulfated analogs .

Eigenschaften

Molekularformel

C10H19O4S-

Molekulargewicht

235.32 g/mol

IUPAC-Name

[(E)-dec-3-enyl] sulfate

InChI

InChI=1S/C10H20O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h7-8H,2-6,9-10H2,1H3,(H,11,12,13)/p-1/b8-7+

InChI-Schlüssel

WSBCIWCIAPMFLY-BQYQJAHWSA-M

Isomerische SMILES

CCCCCC/C=C/CCOS(=O)(=O)[O-]

Kanonische SMILES

CCCCCCC=CCCOS(=O)(=O)[O-]

Synonyme

(3E)-dec-3-en-1-yl sulfate

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Compound Structure Features Bioactivity Summary Key Differences vs. (3E)-Dec-3-en-1-yl Sulfate
(5Z)-Dec-5-en-1-yl sulfate 10-carbon chain; cis (Z) double bond at C-5 Moderate cytotoxicity, antibiotic Double-bond position (C-5 vs. C-3) and geometry (Z vs. E) may alter membrane interaction .
Decyl sulfate Saturated 10-carbon chain (no double bonds) Moderate cytotoxicity, antibiotic Lack of double bond reduces structural flexibility, potentially decreasing membrane disruption efficiency .
Octyl sulfate Saturated 8-carbon chain Moderate cytotoxicity, antibiotic Shorter chain length may reduce hydrophobic interactions with lipid bilayers .
2,6-Dimethylheptyl sulfate Branched 9-carbon chain (methyl groups at C-2, C-6) Moderate cytotoxicity, antibiotic Branching increases steric hindrance, potentially affecting solubility and target binding .

Impact of Structural Features on Bioactivity

This rigidity may enhance interactions with bacterial membranes or intracellular targets . The trans (E) configuration minimizes steric strain, possibly improving stability and bioavailability relative to cis (Z) isomers .

Chain Length :

  • Longer chains (e.g., decyl sulfate) provide greater hydrophobicity, promoting integration into lipid membranes. However, (3E)-dec-3-en-1-yl sulfate balances hydrophobicity with sulfate-induced solubility, optimizing membrane penetration and aqueous dispersal .
  • Shorter chains (e.g., octyl sulfate) may exhibit reduced antimicrobial potency due to diminished hydrophobic interactions .

Branching :

  • Branched chains like 2,6-dimethylheptyl sulfate introduce steric hindrance, which could limit interactions with enzyme active sites or membrane receptors compared to linear analogs .

Role of the Sulfate Group

The sulfate moiety in (3E)-dec-3-en-1-yl sulfate contributes to:

  • Solubility : Sulfates generally form water-soluble salts (e.g., Na⁺, K⁺ derivatives), enhancing bioavailability .
  • Stability : Sulfate esters are resistant to enzymatic hydrolysis in some biological environments, prolonging activity .
  • Charge Interactions : The anionic sulfate group may facilitate binding to cationic regions of bacterial membranes or proteins .

Q & A

Basic: What are the recommended synthetic pathways for (3E)-dec-3-en-1-yl sulfate, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves sulfation of (3E)-dec-3-en-1-ol using sulfating agents like sulfur trioxide complexes or chlorosulfonic acid in anhydrous conditions. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is critical to remove unreacted precursors . Validation of purity requires:

  • Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (3E configuration) and sulfate ester linkage via 1^1H and 13^13C NMR chemical shifts (e.g., δ 4.1–4.3 ppm for -OSO3_3^- protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M–Na]^-) and isotopic patterns .
  • HPLC: Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity >98% .

Basic: Which analytical techniques are most effective for characterizing the structural stability of (3E)-dec-3-en-1-yl sulfate under varying pH conditions?

Methodological Answer:

  • pH Stability Assays: Incubate the compound in buffers (pH 2–12) and monitor degradation via:
    • UV-Vis Spectroscopy: Track absorbance changes at λmax (e.g., 205–220 nm for sulfate esters) .
    • Ion Chromatography (IC): Quantify sulfate ion release over time to assess hydrolysis .
    • Gas Chromatography (GC): Analyze volatile degradation products (e.g., dec-3-en-1-ol) using headspace sampling .
  • Kinetic Analysis: Fit degradation data to first-order models to calculate half-lives at each pH .

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. MS) for (3E)-dec-3-en-1-yl sulfate?

Methodological Answer:
Contradictions often arise from impurities, solvent artifacts, or instrument calibration errors. To address:

Cross-Validation:

  • Repeat analyses using independent techniques (e.g., FT-IR for sulfate ester confirmation; 1250–1300 cm1^{-1} S=O stretches) .
  • Compare with reference data from databases like NIST Chemistry WebBook or PubChem .

Sample Recrystallization: Repurify the compound to eliminate interfering impurities .

Calibration Checks: Validate instrument parameters (e.g., MS source temperature, NMR shimming) using certified standards .

Collaborative Analysis: Share raw data with peer labs to identify systematic errors .

Advanced: What crystallographic strategies are optimal for determining the 3D structure of (3E)-dec-3-en-1-yl sulfate?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (e.g., methanol/water mixtures) to obtain single crystals. Avoid hygroscopic solvents to prevent lattice instability .
  • Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction, especially for light atoms like sulfur .
  • Refinement: Use SHELXL for small-molecule refinement, incorporating restraints for sulfate group geometry and E-configuration validation. Anisotropic displacement parameters improve accuracy for non-hydrogen atoms .
  • Validation Tools: Check for residual electron density peaks (>0.3 eÅ3^{-3}) using Olex2 or PLATON to identify disordered regions .

Advanced: How should researchers statistically validate experimental reproducibility in biological studies involving (3E)-dec-3-en-1-yl sulfate?

Methodological Answer:

  • Experimental Design:
    • Use ≥3 biological replicates with randomized sample processing to minimize batch effects .
    • Include positive/negative controls (e.g., known agonists/inhibitors) in dose-response assays .
  • Statistical Tests:
    • ANOVA with Tukey’s post-hoc: Compare means across multiple treatment groups .
    • Bland-Altman Plots: Assess inter-lab reproducibility for quantitative assays (e.g., IC50_{50} values) .
  • Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare .

Advanced: What methodologies are recommended for studying the interaction of (3E)-dec-3-en-1-yl sulfate with lipid bilayers or protein targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers or proteins on sensor chips (e.g., L1 chip for liposomes) and measure binding kinetics (kon/koff) in real-time .
  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model sulfate ester interactions with membrane phospholipids (e.g., POPC) over 100+ ns trajectories .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Advanced: How can researchers ensure data integrity when (3E)-dec-3-en-1-yl sulfate exhibits batch-to-batch variability in activity?

Methodological Answer:

  • Batch Characterization: Perform full analytical profiling (NMR, HPLC, MS) for each synthesis batch .
  • Bioactivity Normalization: Express results relative to an internal standard (e.g., EC50_{50} ratios) to account for potency variations .
  • Metadata Documentation: Record synthesis conditions (temperature, catalyst lot) and storage history (−20°C under argon) in electronic lab notebooks .

Table 1: Key Analytical Techniques for (3E)-Dec-3-en-1-yl Sulfate

TechniqueApplicationSensitivity/ResolutionReference
1^1H NMRStereochemical confirmationδ 0.01 ppm
ESI-MSMolecular weight validation±0.001 Da
Reverse-phase HPLCPurity assessmentLOD: 0.1 μg/mL
ITCBinding thermodynamicsΔG ± 0.1 kcal/mol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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